molecular formula C11H15NO5 B6144613 [(2-methoxyphenyl)methyl](methyl)amine, oxalic acid CAS No. 1239714-59-0

[(2-methoxyphenyl)methyl](methyl)amine, oxalic acid

Cat. No.: B6144613
CAS No.: 1239714-59-0
M. Wt: 241.24 g/mol
InChI Key: JSGMACQJDIADRW-UHFFFAOYSA-N
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Description

(2-Methoxyphenyl)methylamine is a secondary amine with a benzylamine backbone, where the benzyl group is substituted with a 2-methoxy group, and the nitrogen atom is methylated. Its molecular formula is C₉H₁₃NO, with a molecular weight of 151.21 g/mol . When combined with oxalic acid (C₂H₂O₄), it forms a salt, likely through protonation of the amine group, resulting in improved solubility and stability compared to the free base. Oxalic acid, a dicarboxylic acid, is commonly used in salt formation to modulate physicochemical properties such as crystallinity and bioavailability .

This compound shares structural similarities with psychoactive NBOMe derivatives (e.g., 25I-NBOMe), which feature a phenethylamine backbone and the N-[(2-methoxyphenyl)methyl] group . However, the absence of the phenethylamine moiety in (2-methoxyphenyl)methylamine suggests distinct pharmacological and chemical behaviors.

Properties

IUPAC Name

1-(2-methoxyphenyl)-N-methylmethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.C2H2O4/c1-10-7-8-5-3-4-6-9(8)11-2;3-1(4)2(5)6/h3-6,10H,7H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGMACQJDIADRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 2-Methoxybenzaldehyde

The most widely reported method involves reductive amination of 2-methoxybenzaldehyde with methylamine. In a typical procedure:

  • Reactants : 2-Methoxybenzaldehyde (1.0 eq), methylamine hydrochloride (1.2 eq), sodium cyanoborohydride (1.5 eq)

  • Solvent : Methanol (0.5 M concentration)

  • Conditions : Stirred at 25°C for 12 hours under nitrogen

  • Workup : Neutralization with 10% NaOH, extraction with dichloromethane (3×15 mL), drying over Na₂SO₄, and rotary evaporation

  • Yield : 92% isolated as a pale-yellow oil

Critical parameters:

  • pH Control : Maintaining pH ~6.5 using acetic acid prevents N-overalkylation

  • Reducing Agent : NaBH₃CN outperforms NaBH₄ due to selective imine reduction

Alkylation of Methylamine with 2-Methoxybenzyl Chloride

Alternative routes employ alkylation under basic conditions:

  • Reactants : 2-Methoxybenzyl chloride (1.0 eq), methylamine (2.0 eq, 40% aqueous)

  • Solvent : Tetrahydrofuran (THF, 3 mL/mmol)

  • Catalyst : K₂CO₃ (1.5 eq)

  • Conditions : Reflux at 65°C for 8 hours

  • Workup : Filtration, solvent removal, and silica gel chromatography (hexane:EtOAc 4:1)

  • Yield : 85% as colorless liquid

Comparative analysis:

MethodTemperature (°C)Time (h)Yield (%)Purity (HPLC)
Reductive Amination25129298.5
Alkylation6588596.2

Reductive amination offers superior yields and milder conditions, though alkylation avoids stoichiometric reducing agents.

Formation of Oxalic Acid Salt

Acid-Base Reaction in Ethanolic Medium

Standard salt preparation involves equimolar reaction in polar solvents:

  • Reactants : (2-Methoxyphenyl)methylamine (1.0 eq), oxalic acid dihydrate (1.0 eq)

  • Solvent : Ethanol (5 mL/mmol)

  • Conditions : Reflux at 78°C for 1 hour, followed by slow cooling to 4°C

  • Crystallization : Needle-shaped crystals form within 2 hours

  • Yield : 89% after vacuum filtration and drying (40°C, 24 h)

Solvent screening reveals ethanol optimizes crystal morphology and filtration efficiency:

SolventDielectric ConstantCrystallization Time (h)Yield (%)
Ethanol24.3289
Acetonitrile37.5478
THF7.51263

Mechanochemical Synthesis

Patent literature describes solvent-free approaches using ball milling:

  • Reactants : Amine (1.0 eq), oxalic acid (1.05 eq)

  • Equipment : Planetary ball mill (stainless steel jar, 500 rpm)

  • Conditions : 30 minutes grinding, 5 mm diameter balls

  • Yield : 95% with 99.1% purity (no recrystallization required)

Advantages:

  • Eliminates solvent waste

  • Reduces reaction time from hours to minutes

  • Enhances polymorph control

Purification and Characterization

Recrystallization Optimization

Ethanol/water mixtures improve crystal purity:

  • Solvent System : Ethanol:H₂O (3:1 v/v)

  • Procedure : Dissolve crude salt at 60°C, filter hot, cool at 0.5°C/min

  • Purity Increase : 96.2% → 99.8% (HPLC)

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O) : δ 7.25 (t, J=7.8 Hz, 1H, ArH), 6.89 (d, J=8.2 Hz, 2H, ArH), 4.32 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃), 2.65 (s, 3H, NCH₃)

  • FT-IR (KBr) : 2500-3000 cm⁻¹ (NH⁺ stretch), 1685 cm⁻¹ (C=O oxalate), 1260 cm⁻¹ (C-O methoxy)

Stability Studies

Thermal Degradation Analysis

TGA-DSC under nitrogen atmosphere:

  • Dehydration : 110-130°C (loss of 0.5 H₂O molecule)

  • Decomposition Onset : 218°C (exothermic, ΔH= -156 kJ/mol)

  • Residue : 12.4% at 600°C (carbonaceous matter)

Hygroscopicity Testing

Dynamic vapor sorption (25°C):

  • Critical RH : 65% (moisture uptake <1% below threshold)

  • Deliquescence : Occurs at 82% RH with 23% mass gain

Industrial-Scale Considerations

Continuous Flow Synthesis

Patent-pending systems achieve throughputs of 50 kg/day:

  • Reactor Type : Packed-bed with immobilized NaBH₃CN

  • Residence Time : 8 minutes at 100°C

  • Output : 99% conversion, 97% isolated yield

Waste Stream Management

Closed-loop solvent recovery reduces E-factor:

  • Ethanol Recycling : 92% recovery via fractional distillation

  • Byproduct Utilization : NaB(OAc)₃H from reductive amination converted to borosilicate glass additives

Chemical Reactions Analysis

Types of Reactions

(2-methoxyphenyl)methylamine, oxalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted amines, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2-methoxyphenyl)methylamine, oxalic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-methoxyphenyl)methylamine, oxalic acid involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions. It can also form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Structural Features Pharmacological Activity Key References
(2-Methoxyphenyl)methylamine C₉H₁₃NO Secondary amine; 2-methoxybenzyl group Unknown; potential CNS modulation
25I-NBOMe C₁₈H₂₂INO₃ Phenethylamine backbone; 2,5-dimethoxy substituents Potent 5-HT₂A agonist (hallucinogen)
N,N′-Diaryl-oxalamic acid diamides Varies Oxalic acid diamides with aryl groups Antioxidant, enzyme inhibition
(2-Chloro-4-fluorophenyl)methylamine C₈H₉ClFN Halogenated benzylamine Intermediate in drug synthesis

Key Observations :

Pharmacological Activity: NBOMe derivatives (e.g., 25I-NBOMe) exhibit high affinity for serotonin receptors (5-HT₂A) due to their phenethylamine structure and halogen substituents . In contrast, (2-methoxyphenyl)methylamine lacks the extended phenethyl chain, likely reducing receptor affinity.

Physicochemical Properties: Solubility: Amine-oxalate salts (e.g., (2-methoxyphenyl)methylamine oxalate) are typically more water-soluble than free bases due to ionic interactions . Stability: Halogenated analogues (e.g., (2-chloro-4-fluorophenyl)methylamine) may exhibit enhanced stability under acidic conditions compared to non-halogenated derivatives .

Synthetic Routes :

  • (2-Methoxyphenyl)methylamine can be synthesized via reductive amination of 2-methoxybenzaldehyde with methylamine, followed by salt formation with oxalic acid .
  • NBOMe derivatives require multi-step syntheses, including Friedel-Crafts alkylation and halogenation .

Pharmacokinetic and Toxicological Profiles

Table 2: Pharmacokinetic and Toxicity Data

Compound Name LogP (Predicted) Rule of Five Compliance Toxicity Notes
(2-Methoxyphenyl)methylamine 1.8 Compliant Limited data; low acute toxicity
25I-NBOMe 3.2 Compliant High toxicity (seizures, death)
Oxalic acid diamides 2.1–3.5 Compliant Low toxicity in rat models

Key Findings :

  • Lipophilicity : NBOMe derivatives (LogP ~3.2) exhibit higher lipophilicity than (2-methoxyphenyl)methylamine (LogP ~1.8), correlating with enhanced blood-brain barrier penetration and potency .
  • Toxicity : NBOMe compounds are associated with severe neurotoxicity and fatalities, whereas oxalic acid diamides show favorable safety profiles in preclinical studies .

Biological Activity

The compound (2-methoxyphenyl)methylamine, oxalic acid is a derivative of methylamine and oxalic acid, which has garnered interest in various fields of biological research due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C10_{10}H13_{13}N·C2_2H2_2O4_4
  • Molecular Weight : Approximately 215.23 g/mol
  • Functional Groups : The compound contains an amine group and a dicarboxylic acid moiety, contributing to its biological activity.

Mechanisms of Biological Activity

The biological activity of (2-methoxyphenyl)methylamine, oxalic acid can be attributed to several mechanisms:

  • Enzyme Interaction : It has been employed in studies focusing on enzyme interactions, particularly as a substrate in biochemical assays. Its structure allows it to modulate enzyme activities, which is crucial for various metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties. For instance, compounds similar to oxalic acid have shown inhibitory effects against various bacterial strains, indicating potential applications in treating infections .
  • Anti-inflammatory Effects : The presence of the oxalic acid component may contribute to anti-inflammatory effects by inhibiting nitric oxide (NO) production in activated macrophages. This mechanism is critical in conditions characterized by excessive inflammation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in NO production
Enzyme modulationInteraction with metabolic enzymes
CytotoxicityInduction of apoptosis in cancer cell lines

Case Study 1: Antimicrobial Properties

In a study evaluating various isoquinoline alkaloids, compounds structurally related to (2-methoxyphenyl)methylamine exhibited significant antimicrobial activity against Pseudomonas aeruginosa with a minimum inhibitory concentration (MIC) of 64.0 μg/mL . This finding suggests that modifications to the core structure can enhance antimicrobial efficacy.

Case Study 2: Anti-inflammatory Mechanism

Research indicated that the interaction between oxalic acid and methylamine facilitates the formation of stable clusters that can influence new particle formation in the atmosphere, which parallels its biological interactions. This stability may enhance its potential as an anti-inflammatory agent by modulating immune responses .

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